7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
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Overview
Description
7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an oxyphenyl group, and a tetrahydroisothiazolopyridine core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the isothiazolopyridine core and the subsequent introduction of the chlorobenzyl and oxyphenyl groups. Common synthetic routes may involve:
Formation of the Isothiazolopyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Oxyphenyl Group: This step may involve etherification reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-{2-[(3-BROMOBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
- 7-{2-[(3-FLUOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
Uniqueness
The uniqueness of 7-{2-[(3-CHLOROBENZYL)OXY]PHENYL}-5-OXO-4,5,6,7-TETRAHYDROISOTHIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. The presence of the chlorobenzyl group, in particular, may confer distinct properties compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C20H15ClN2O4S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-[2-[(3-chlorophenyl)methoxy]phenyl]-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H15ClN2O4S/c21-12-5-3-4-11(8-12)10-27-15-7-2-1-6-13(15)14-9-16(24)22-17-18(20(25)26)23-28-19(14)17/h1-8,14H,9-10H2,(H,22,24)(H,25,26) |
InChI Key |
TUMLWKURRXGAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC=CC=C3OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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